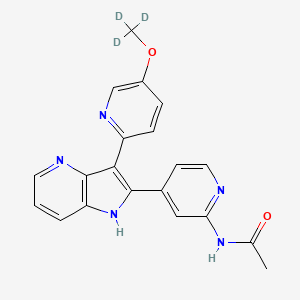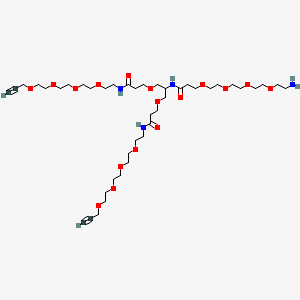
Amino-PEG4-bis-PEG3-propargyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amino-PEG4-bis-PEG3-propargyl is a cleavable linker containing six units of polyethylene glycol (PEG). This compound is primarily used in the synthesis of antibody-drug conjugates (ADCs). It is a click chemistry reagent that contains an alkyne group, enabling it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino-PEG4-bis-PEG3-propargyl involves the reaction of PEG units with propargyl groups. The reaction typically requires a copper catalyst to facilitate the azide-alkyne cycloaddition. The reaction conditions include:
Solvent: Dimethyl sulfoxide (DMSO)
Temperature: Room temperature
Catalyst: Copper sulfate and sodium ascorbate
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Using large reactors to mix PEG units with propargyl groups.
Purification: Employing techniques such as column chromatography to achieve high purity levels (>98%).
Storage: The compound is stored at -20°C to maintain stability
Chemical Reactions Analysis
Types of Reactions
Amino-PEG4-bis-PEG3-propargyl primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc). This reaction forms stable triazole linkages.
Common Reagents and Conditions
Reagents: Azide-containing molecules, copper sulfate, sodium ascorbate
Conditions: Room temperature, aqueous or organic solvents
Major Products
The major products formed from these reactions are triazole-linked conjugates, which are stable and useful in various applications .
Scientific Research Applications
Amino-PEG4-bis-PEG3-propargyl has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the conjugation of biomolecules for studying biological processes.
Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Employed in the production of functionalized materials and polymers
Mechanism of Action
The mechanism of action of Amino-PEG4-bis-PEG3-propargyl involves its role as a linker in click chemistry reactions. The alkyne group in the compound reacts with azide groups in the presence of a copper catalyst, forming a stable triazole linkage. This reaction is highly specific and efficient, making it valuable for bioconjugation and drug development .
Comparison with Similar Compounds
Similar Compounds
Bis-propargyl-PEG4: Contains two propargyl groups and is used in similar click chemistry reactions.
Bis-propargyl-PEG3: Similar to Bis-propargyl-PEG4 but with fewer PEG units.
Uniqueness
Amino-PEG4-bis-PEG3-propargyl is unique due to its cleavable nature and the presence of six PEG units, which enhance its solubility and stability. This makes it particularly suitable for use in the synthesis of antibody-drug conjugates, where stability and solubility are crucial .
Properties
Molecular Formula |
C42H76N4O17 |
|---|---|
Molecular Weight |
909.1 g/mol |
IUPAC Name |
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[1,3-bis[3-oxo-3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylamino]propoxy]propan-2-yl]propanamide |
InChI |
InChI=1S/C42H76N4O17/c1-3-11-50-19-25-56-31-35-60-29-23-54-17-9-44-40(47)5-14-62-37-39(46-42(49)7-13-52-21-27-58-33-34-59-28-22-53-16-8-43)38-63-15-6-41(48)45-10-18-55-24-30-61-36-32-57-26-20-51-12-4-2/h1-2,39H,5-38,43H2,(H,44,47)(H,45,48)(H,46,49) |
InChI Key |
FPYSRSQCUQNZCB-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCC#C)NC(=O)CCOCCOCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


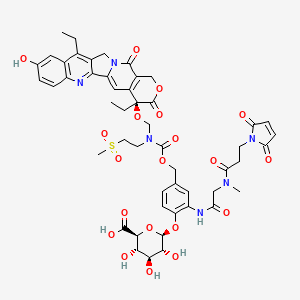
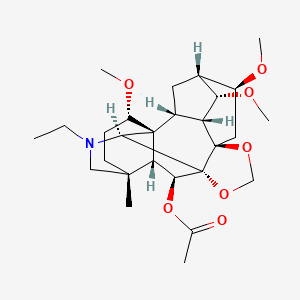
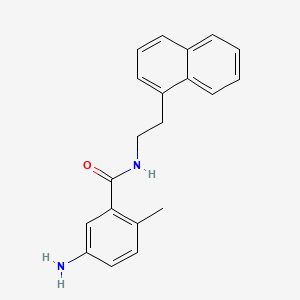

![heptadecan-9-yl 10-[2-hydroxyethyl-(8-nonoxy-8-oxooctyl)amino]decanoate](/img/structure/B11931456.png)
![bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate](/img/structure/B11931462.png)
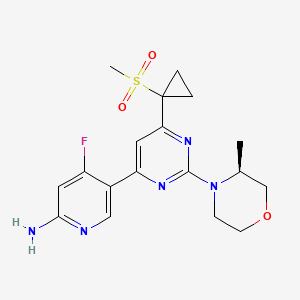

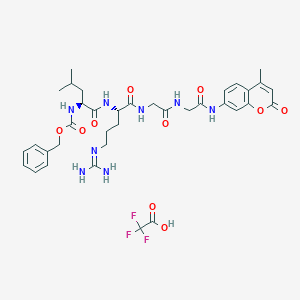


![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-(5-aminopentanoylamino)-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B11931513.png)
